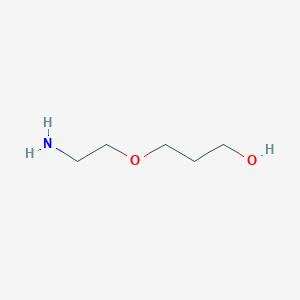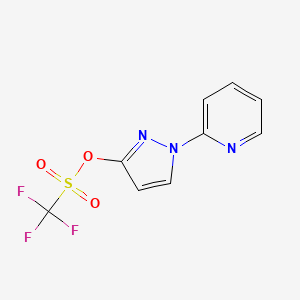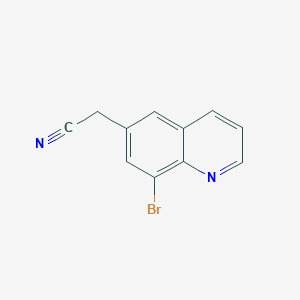
8-bromo-6-Quinolineacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-6-Quinolineacetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in pharmaceutical and chemical research. The presence of a bromine atom at the 8th position and a nitrile group at the 6th position of the quinoline ring makes this compound particularly interesting for various synthetic and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-Quinolineacetonitrile typically involves the bromination of quinoline derivatives followed by the introduction of the acetonitrile group. One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline to obtain the corresponding bromo derivatives. These intermediates can then be reacted with acetonitrile under suitable conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
化学反应分析
Types of Reactions: 8-bromo-6-Quinolineacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form quinoline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the nitrile group .
科学研究应用
8-bromo-6-Quinolineacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential use in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and pigments
作用机制
The mechanism of action of 8-bromo-6-Quinolineacetonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in binding interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs.
8-Methoxyquinoline: Studied for its potential anticancer activities.
Uniqueness: 8-bromo-6-Quinolineacetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C11H7BrN2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC 名称 |
2-(8-bromoquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,5-7H,3H2 |
InChI 键 |
XLHBNMOZDFFPGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8580777.png)
![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)
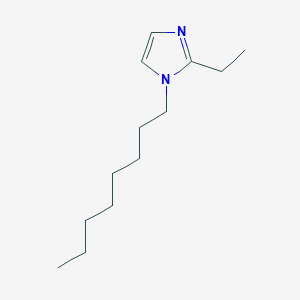
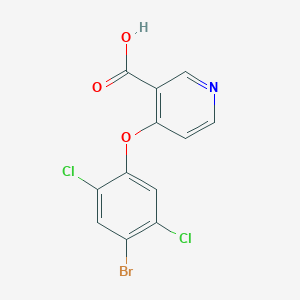

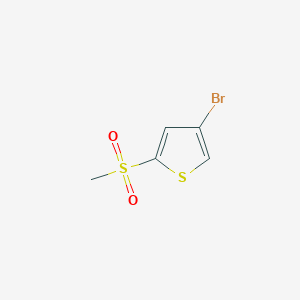
![2,3-Dibromo-N-[(4-ethoxyphenyl)carbamoyl]propanamide](/img/structure/B8580823.png)
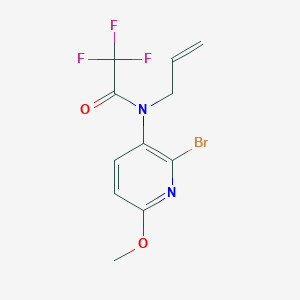
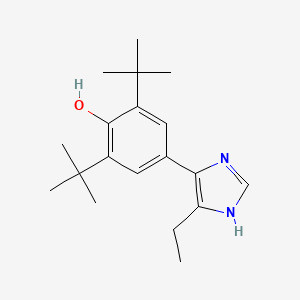
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)
![4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8580847.png)
